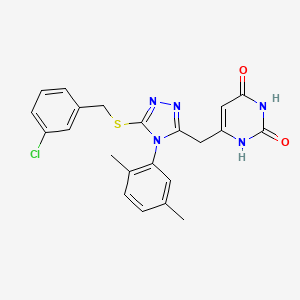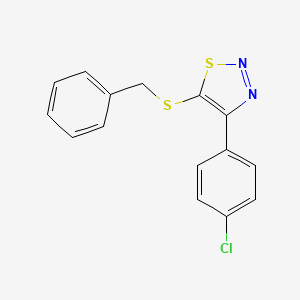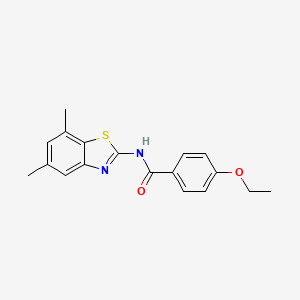![molecular formula C19H21N9OS2 B2755157 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide CAS No. 886902-24-5](/img/structure/B2755157.png)
2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide” is a chemical compound that has been mentioned in patents . It is related to the class of compounds known as triazolo-triazines, which are nitrogen-rich heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a triazolo-triazine core, which is a type of nitrogen-rich heterocyclic compound. This core is substituted with an ethylamino group at the 5 and 7 positions, a thio group at the 3 position, and an acetamide group that is further substituted with a phenylthiazol-2-yl group .Aplicaciones Científicas De Investigación
Synthesis of Innovative Heterocycles
This compound serves as a precursor in the synthesis of innovative heterocycles, contributing to the development of new chemical entities with potential application in pharmaceuticals and agrochemicals. The versatility of this compound enables the creation of various heterocyclic frameworks, such as pyrrole, pyridine, and triazolo[1,5-a]pyrimidine derivatives, which are pivotal in medicinal chemistry for the design of drugs with enhanced efficacy and reduced toxicity (Fadda et al., 2017).
Insecticidal Applications
Research has demonstrated the insecticidal potential of compounds derived from this chemical structure, specifically against pests such as the cotton leafworm, Spodoptera littoralis. This application is crucial for agricultural sciences, where the development of new insecticides can contribute to more effective pest management strategies, thus securing crop yields and contributing to food security (Soliman et al., 2020).
Antiviral Properties
Compounds synthesized from this chemical have been investigated for their antiviral activities, particularly against the Flu A (H1N1) virus, showcasing the potential for the development of new antiviral agents. In the context of emerging and re-emerging viral diseases, the exploration of new antiviral compounds is of paramount importance for public health, offering hope for treatments against influenza viruses and possibly other viral pathogens (Demchenko et al., 2020).
Direcciones Futuras
The future directions for research on this compound could include further investigation into its potential anti-inflammatory effects, as well as exploration of other biological activities. Additionally, research could be conducted to optimize its synthesis and to investigate its physical and chemical properties in more detail .
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind toP300/CBP-associated factor (PCAF) , suggesting that this could be a potential target.
Mode of Action
It’s known that similar compounds can intercalate dna , which suggests that this compound might interact with its targets by inserting between DNA base pairs, disrupting normal DNA function and leading to cellular effects.
Pharmacokinetics
Its molecular weight of436.336 suggests that it may have suitable properties for oral bioavailability.
Propiedades
IUPAC Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N9OS2/c1-3-20-15-24-16(21-4-2)28-17(25-15)26-27-19(28)31-11-14(29)23-18-22-13(10-30-18)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3,(H,22,23,29)(H2,20,21,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIXLBKJCAEMRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N9OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


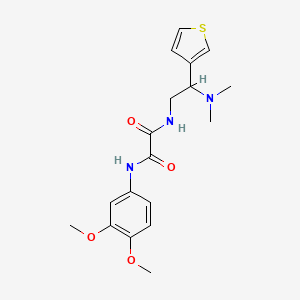
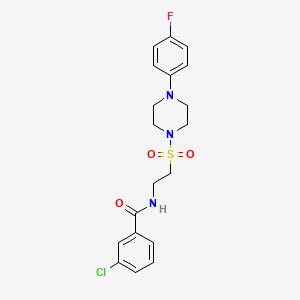
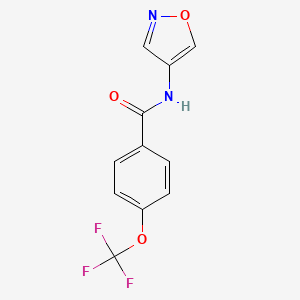

![N-[(2-methoxynaphthalen-1-yl)methyl]cyclopropanamine](/img/structure/B2755083.png)
![(4-bromophenyl){5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}methanone](/img/structure/B2755084.png)
![4-(4-fluorobenzyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2755086.png)
![2-[3'-(3-fluorophenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]acetamide](/img/structure/B2755087.png)

